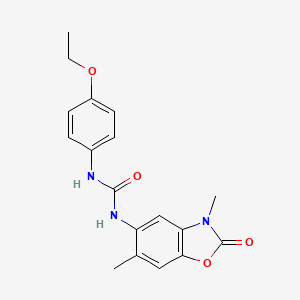
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to activate the production of cytokines, which are signaling molecules that play a role in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interferon gamma (IFN-gamma), and interleukin-6 (IL-6). N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has also been shown to increase the permeability of blood vessels in tumors, which can improve the delivery of chemotherapy drugs to the tumor site. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to induce the formation of blood clots, which can help to reduce blood flow to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea for lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models, making it a useful tool for studying cancer biology. However, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has some limitations for lab experiments. It is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have variable efficacy in different tumor types, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea. One area of interest is the development of combination therapies that use N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea in conjunction with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the mechanism of action of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea, which could lead to the development of more effective cancer treatments. Finally, there is interest in exploring the use of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea for the treatment of other diseases, such as inflammatory disorders or infectious diseases.
Méthodes De Synthèse
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea is synthesized through a multistep process that involves the reaction of 3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-ylamine with 4-ethoxyphenylisocyanate. The resulting product is then treated with hydrochloric acid to yield N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea. The synthesis method has been optimized over the years to improve the yield and purity of N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea.
Applications De Recherche Scientifique
N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea has also been studied in clinical trials for the treatment of various cancers, including non-small cell lung cancer, melanoma, and bladder cancer. While the results of these trials have been mixed, N-(3,6-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-N'-(4-ethoxyphenyl)urea remains an active area of research in the field of cancer treatment.
Propriétés
IUPAC Name |
1-(3,6-dimethyl-2-oxo-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-4-24-13-7-5-12(6-8-13)19-17(22)20-14-10-15-16(9-11(14)2)25-18(23)21(15)3/h5-10H,4H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMDALCOJUWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2C)OC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)-3-(4-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)
![4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)
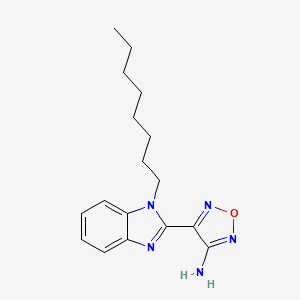
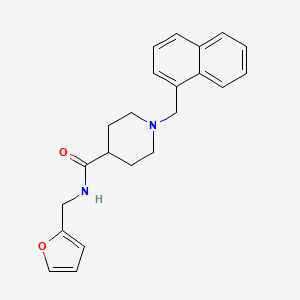
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![2-{1-methyl-2-[4-(4-methylphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5129317.png)
![4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)

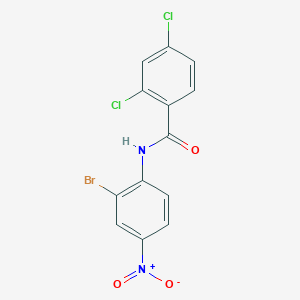
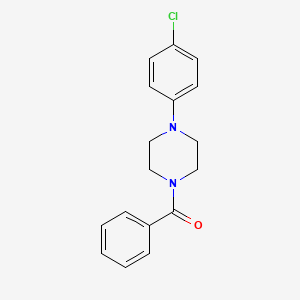
![N-(2-chlorobenzyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5129352.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)